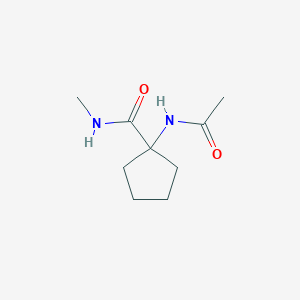![molecular formula C17H11NO4 B14293753 5-Phenyl-2H,5H-[1]benzopyrano[3,4-e][1,3]oxazine-2,4(3H)-dione CAS No. 116215-59-9](/img/structure/B14293753.png)
5-Phenyl-2H,5H-[1]benzopyrano[3,4-e][1,3]oxazine-2,4(3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenyl-2H,5H-1benzopyrano[3,4-e][1,3]oxazine-2,4(3H)-dione is a complex organic compound with a unique structure that combines elements of benzopyran and oxazine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2H,5H-1benzopyrano[3,4-e][1,3]oxazine-2,4(3H)-dione typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-pyrazolin-5-ones with 2-halosubstituted benzoyl chlorides in the presence of calcium hydroxide in refluxing 1,4-dioxane can yield the desired compound . Another approach involves the use of phenylhydrazine and hydroxycoumarins followed by POCl3-mediated cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Phenyl-2H,5H-1benzopyrano[3,4-e][1,3]oxazine-2,4(3H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-Phenyl-2H,5H-1benzopyrano[3,4-e][1,3]oxazine-2,4(3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-Phenyl-2H,5H-1benzopyrano[3,4-e][1,3]oxazine-2,4(3H)-dione involves its interaction with molecular targets in biological systems. This compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Phenyl 1benzopyrano[2,3-c]pyrazol-4(2H)-one : Shares a similar benzopyrano structure but with a pyrazol ring instead of an oxazine ring .
- 3,4-Dihydro-2-methoxy-2-methyl-4-phenyl-2H,5H-pyrano[3,2-c]chromen-5-one : Another benzopyrano compound with different substituents and ring structure .
Uniqueness
5-Phenyl-2H,5H-1benzopyrano[3,4-e][1,3]oxazine-2,4(3H)-dione is unique due to its specific combination of benzopyran and oxazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
116215-59-9 |
|---|---|
Molekularformel |
C17H11NO4 |
Molekulargewicht |
293.27 g/mol |
IUPAC-Name |
5-phenyl-5H-chromeno[3,4-e][1,3]oxazine-2,4-dione |
InChI |
InChI=1S/C17H11NO4/c19-16-13-14(10-6-2-1-3-7-10)21-12-9-5-4-8-11(12)15(13)22-17(20)18-16/h1-9,14H,(H,18,19,20) |
InChI-Schlüssel |
QGWXZGPESYGGAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)OC(=O)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


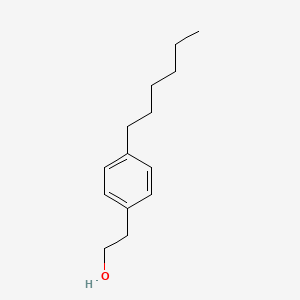
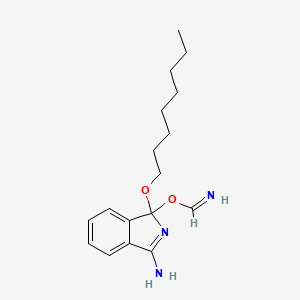


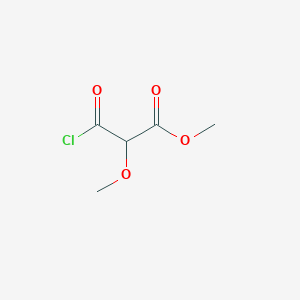
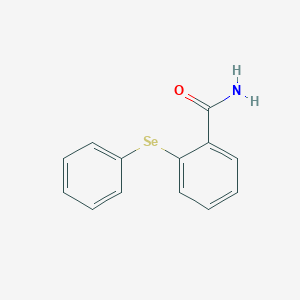

![5,5-Dimethyl-4,5,6,7,8,9-hexahydrothieno[3,2-c]azocin-5-ium](/img/structure/B14293733.png)

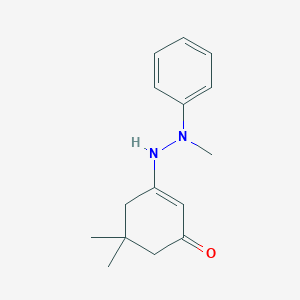

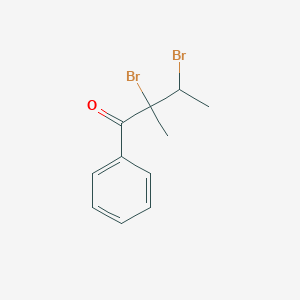
![Acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate](/img/structure/B14293762.png)
